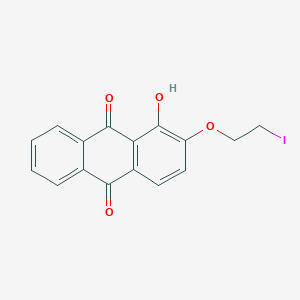
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C16H11IO4. It is an anthraquinone derivative, characterized by the presence of a hydroxy group at the first position and an iodoethoxy group at the second position on the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Iodoethoxylation: The addition of an iodoethoxy group at the second position is carried out using iodoethanol in the presence of a suitable catalyst.
Chemical Reactions Analysis
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodoethoxy group can be reduced to an ethoxy group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and iodoethoxy groups play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar in structure but with methyl groups instead of an iodoethoxy group.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Contains a different alkoxy group, leading to distinct chemical properties.
Anthracene-9,10-dione: The parent compound without any substituents, serving as a basis for comparison.
Properties
CAS No. |
61556-35-2 |
|---|---|
Molecular Formula |
C16H11IO4 |
Molecular Weight |
394.16 g/mol |
IUPAC Name |
1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11IO4/c17-7-8-21-12-6-5-11-13(16(12)20)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,20H,7-8H2 |
InChI Key |
PKFZOQKPOCPCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OCCI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)




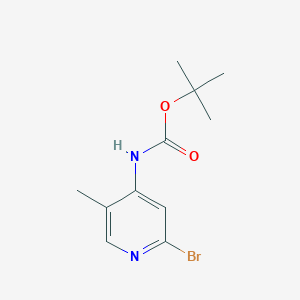
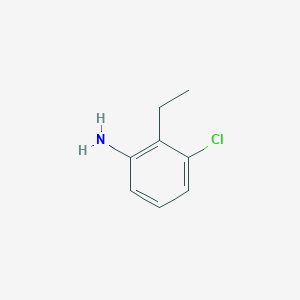
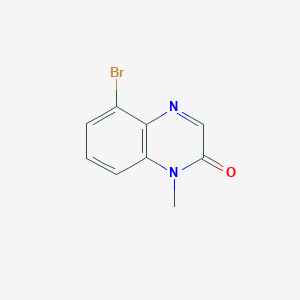

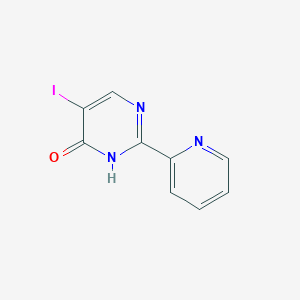

![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
